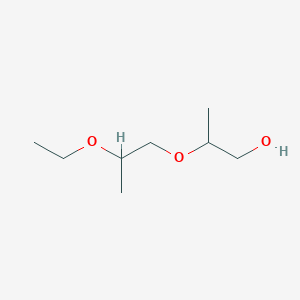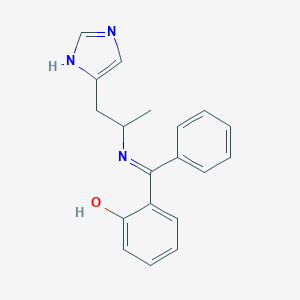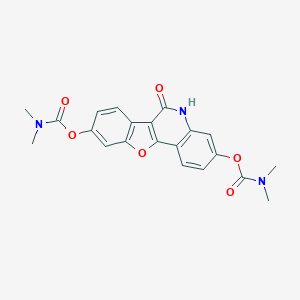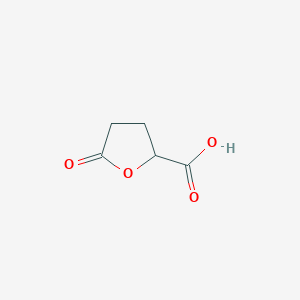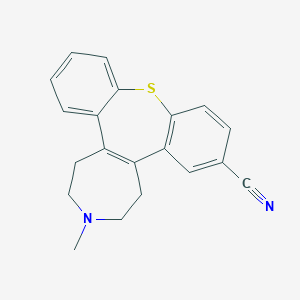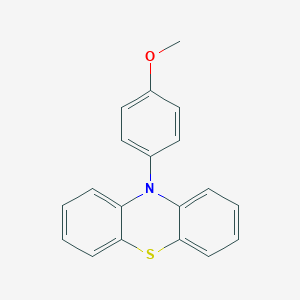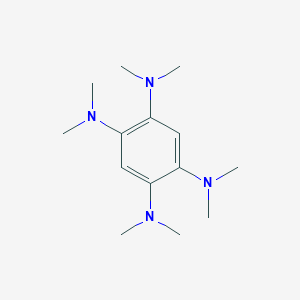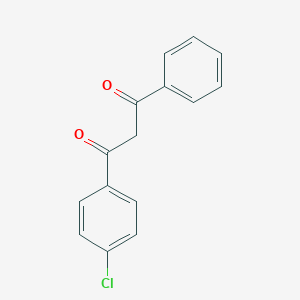
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is a chemical compound with the molecular formula C16H13ClO2. It is also known as chalcone-4-chlorophenylphenyl ketone or 4'-Chloroacetophenone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and induction of apoptosis.
Effets Biochimiques Et Physiologiques
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments, and its potential for non-specific binding to proteins, which may affect the accuracy of certain assays.
Orientations Futures
There are several future directions for research on 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
2. Development of new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the fields of materials science and catalysis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
5. Development of new derivatives of this compound with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione can be achieved through several methods, including Claisen-Schmidt condensation, aldol condensation, and Friedel-Crafts acylation. Among these methods, Claisen-Schmidt condensation is the most commonly used method for synthesizing this compound. This method involves the condensation of benzaldehyde and 4-chloroacetophenone in the presence of a base catalyst, such as sodium hydroxide.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agrochemicals, 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been studied for its potential use as a herbicide and insecticide. It has been found to exhibit potent herbicidal activity against various weed species and insecticidal activity against several insect pests.
Propriétés
Numéro CAS |
17059-59-5 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione |
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
TYNRJXSHXIDFKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
17059-59-5 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
